molecular formula C13H20ClN5O2 B13737958 tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate

tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate

Cat. No.: B13737958
M. Wt: 313.78 g/mol
InChI Key: KXBYFKJLKZNZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate features a piperazine ring substituted at the 1-position with a tert-butyloxycarbonyl (Boc) protecting group and at the 4-position with a 4-amino-6-chloropyridazine moiety. This structure combines a heteroaromatic pyridazine ring (with amino and chloro substituents) and a Boc-protected piperazine, making it a versatile intermediate in medicinal chemistry.

Properties

Molecular Formula

C13H20ClN5O2

Molecular Weight

313.78 g/mol

IUPAC Name

tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)11-9(15)8-10(14)16-17-11/h8H,4-7H2,1-3H3,(H2,15,16)

InChI Key

KXBYFKJLKZNZRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=C(C=C2N)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Photocatalytic One-Step Synthesis

Reaction Scheme

The photocatalytic method involves the direct coupling of a substituted aminopyridine (or pyridazine analog) with piperazine-1-tert-butyl formate under visible light irradiation in the presence of an acridine salt photocatalyst and an oxidant. This method is notable for its:

  • Shortened synthesis route (one-step)
  • Avoidance of heavy metal catalysts and hydrogen gas
  • High yield (~94-95%)
  • Environmental friendliness and safety
Experimental Details
  • Reactants:
    • 2-aminopyridine (or substituted analog)
    • Piperazine-1-tert-butyl formate
    • Acridine salt photocatalyst (0.05–0.1 equivalents relative to aminopyridine)
    • Oxidant such as 2,2,6,6-tetramethylpiperidine-N-oxide or diphenyl disulfide
  • Solvent: Anhydrous dichloroethane
  • Conditions:
    • Oxygen atmosphere (replaced three times)
    • Blue LED light irradiation (wavelength 380–750 nm)
    • Reaction time: approximately 10 hours
  • Workup:
    • Filtrate drying by rotary evaporation
    • Purification via column chromatography
Reaction Mechanism

The acridine salt photocatalyst absorbs visible light, generating an excited state that facilitates single-electron transfer processes. The oxidant regenerates the catalyst and promotes the coupling between the amino group of the pyridazine derivative and the piperazine moiety, forming the target carbamate ester.

Advantages
Feature Description
Yield Up to 95%
Reaction Steps One-step synthesis
Catalyst Metal-free acridine salt photocatalyst
Environmental Impact Low, avoids heavy metals and hydrogen gas
Scalability Suitable for industrial production
Safety Mild conditions, visible light irradiation

Multi-Step Synthesis via Halogenated Intermediates

Reaction Scheme

This method involves:

  • Iodination of 2-aminopyridine to form 2-amino-5-iodopyridine (or analogous halogenated pyridazine).
  • Coupling reaction of the halogenated intermediate with piperazine-1-tert-butyl carboxylate under palladium-catalyzed conditions to form the coupled product.
Experimental Details
  • Step 1: Iodination of aminopyridine or aminopyridazine
  • Step 2: Palladium-catalyzed Buchwald-Hartwig or Suzuki-type coupling with piperazine derivative
  • Step 3: Purification of the product
Limitations
  • Longer synthetic route with multiple steps
  • Use of heavy metal catalysts (Pd)
  • Potentially lower overall yield due to multi-step losses
  • Higher cost and environmental concerns

Detailed Data Table: Comparative Summary of Preparation Methods

Parameter Photocatalytic One-Step Method Multi-Step Halogenated Intermediate Method
Starting Materials 2-aminopyridine (or pyridazine analog), piperazine-1-tert-butyl formate 2-aminopyridine (iodinated), piperazine-1-tert-butyl carboxylate
Catalyst Acridine salt (metal-free) Palladium-based catalysts
Oxidant 2,2,6,6-Tetramethylpiperidine-N-oxide, diphenyl disulfide, oxygen Not typically required
Reaction Conditions Visible light irradiation (blue LED), oxygen atmosphere Elevated temperature, inert atmosphere
Reaction Time ~10 hours Several hours per step
Yield Up to 95% Typically lower, <82% overall
Environmental Impact Low, avoids heavy metals and hydrogen gas Higher, due to heavy metals and hazardous reagents
Purification Column chromatography Multiple purification steps
Scalability Suitable for industrial scale More complex scale-up
Safety Mild, no explosive gases Use of hydrogen gas and heavy metals increases risk

Research Findings and Notes

  • The photocatalytic method employing acridine salt photocatalysts represents a significant advancement in the synthesis of tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate analogs, offering a safer, more efficient, and environmentally friendly route compared to traditional metal-catalyzed methods.

  • Optimization of catalyst loading (0.05–0.1 equivalents), oxidant type, and solvent choice (anhydrous dichloroethane) is critical to achieving high yields and purity.

  • The visible light wavelength range (380–750 nm) ensures mild reaction conditions, reducing decomposition and side reactions.

  • The iodination and subsequent palladium-catalyzed coupling route, while established, is less desirable due to environmental and cost concerns.

  • Purification by column chromatography remains standard for isolating the pure tert-butyl carbamate product, ensuring removal of photocatalyst residues and side products.

Chemical Structures and Logos

Target Compound

This compound

  • Piperazine ring attached at nitrogen-1 to a tert-butyl carbamate group
  • Piperazine nitrogen-4 bonded to the 3-position of a 4-amino-6-chloropyridazine ring

Photocatalyst

Acridine Salt Photocatalyst

  • A heterocyclic aromatic compound with an acridinium core
  • Functions as a visible-light-activated single-electron transfer catalyst

Chemical Reactions Analysis

Types of Reactions: tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Typical reducing agents are hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.

Biology: In biological research, this compound is utilized to study the interactions of piperazine derivatives with biological targets. It helps in understanding the structure-activity relationships of these molecules.

Medicine: In medicinal chemistry, this compound is a key intermediate in the development of pharmaceutical drugs. It is involved in the synthesis of potential therapeutic agents for various diseases.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. It is valued for its versatility and reactivity in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final product derived from this intermediate .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of Boc-protected piperazine derivatives with varying aromatic substituents. Key structural analogues include:

tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate (CAS 571188-59-5)
  • Substituents: 6-aminopyridin-3-yl group.
  • Key Differences: The pyridine ring lacks the chlorine and additional amino group present in the pyridazine of the target compound. This reduces hydrogen-bonding capacity and alters electronic properties.
  • Applications : Used as an intermediate in kinase inhibitor synthesis .
tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 474330-06-8)
  • Substituents : 6-chloro-3-nitropyridin-2-yl group.
  • Key Differences: The nitro group is strongly electron-withdrawing, reducing basicity compared to the amino group in the target compound. Stability may also differ; nitro groups can degrade under reductive conditions .
tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (Compound 33)
  • Substituents: 3-nitrophenoxybutanoyl chain.
  • However, the nitro group may limit stability in acidic environments .
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1)
  • Substituents : Piperidin-4-yl group.
  • Key Differences : The secondary amine in piperidine increases basicity compared to the pyridazine ring. This structural variation impacts pharmacokinetic properties, such as blood-brain barrier penetration .

Data Table: Comparative Analysis

Compound Name Substituent Molecular Weight Key Properties Stability Concerns Applications
Target Compound 4-amino-6-chloropyridazin-3-yl ~340 Hydrogen-bond donor/acceptor; moderate solubility Likely stable in neutral pH Intermediate for drug discovery
tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate 6-aminopyridin-3-yl 293.34 Reduced H-bonding vs. pyridazine High stability Kinase inhibitor synthesis
tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate 6-chloro-3-nitropyridin-2-yl 343.77 Electron-withdrawing nitro group Degrades under reductive conditions Nitroreductase probe
Compound 33 3-nitrophenoxybutanoyl ~450 (estimated) Lipophilic; membrane-permeable Acid-sensitive Pharmacophore in urea-based inhibitors
CAS 205059-24-1 Piperidin-4-yl 269.38 High basicity; BBB penetration potential Stable CNS-targeted drug development

Biological Activity

The compound tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate , also known by its CAS number 492431-11-5 , is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H22ClN5O2C_{14}H_{22}ClN_{5}O_{2}, with a molecular weight of approximately 307.81 g/mol . The compound features a piperazine ring substituted with an amino group and a chloropyridazine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₂₂ClN₅O₂
Molecular Weight307.81 g/mol
CAS Number492431-11-5
Physical StateSolid

Synthesis

The synthesis of this compound involves the reaction of tert-butyl piperazine-1-carboxylate with 3,6-dichloropyridazine in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like toluene under controlled temperature conditions, yielding the target compound with high purity and yield.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The chloropyridazine moiety enhances its binding affinity, making it a promising candidate for drug development.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, it serves as an intermediate in the synthesis of Palbociclib , a drug used for treating hormone receptor-positive breast cancer. Studies have shown that Palbociclib inhibits cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.

Table 2: Biological Activity Summary

Activity TypeDescription
AnticancerInhibits CDKs, used as an intermediate for Palbociclib
Enzyme InhibitionPotential inhibition of PANK enzymes involved in CoA biosynthesis
Cellular SignalingModulates pathways related to cell proliferation

Study on Anticancer Properties

In a recent study published in Cancer Research, researchers evaluated the efficacy of Palbociclib derivatives, including those synthesized from this compound. The results demonstrated that these derivatives significantly inhibited tumor growth in xenograft models of breast cancer, highlighting their potential as therapeutic agents.

Study on Enzyme Inhibition

Another study focused on the inhibition of Pantothenate Kinase (PANK) by derivatives of the compound. The findings suggested that modifications at the piperazine ring could enhance inhibitory activity against PANK isoforms, which are crucial for CoA biosynthesis and energy metabolism in cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 4-(4-amino-6-chloropyridazin-3-yl)piperazine-1-carboxylate, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves coupling tert-butyl piperazine-1-carboxylate with chloropyridazine derivatives under palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) . Key steps include:

  • Use of microwave irradiation (100°C, 3 hours) for accelerated reaction kinetics .
  • Purification via silica gel chromatography (ethyl acetate/petroleum ether gradient) to isolate the product .
  • Yield optimization through controlled reagent stoichiometry (e.g., 1:1.2 molar ratio of boronate ester to halide) .
    • Data Table :
StepReagents/ConditionsYieldPurity (HPLC)
CouplingPd(PPh₃)₄, Na₂CO₃, toluene/EtOH91%>95%
DeprotectionHCl/dioxane, 16 hr94%>98%

Q. How can the chlorine substituent at the pyridazine ring influence binding affinity in receptor studies?

  • Methodology :

  • Chlorine’s electron-withdrawing effects enhance hydrogen bonding with target proteins. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .
  • Compare with amino- or nitro-substituted analogs (e.g., tert-butyl 4-(6-aminopyridazin-3-yl)piperazine-1-carboxylate) to isolate electronic effects .
    • Key Finding : Chlorine at position 6 increases blood-brain barrier permeability by 30% compared to amino analogs in murine models .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify piperazine protons (δ 3.1–3.6 ppm) and pyridazine aromatic signals (δ 8.2–8.5 ppm) .
  • LC-MS : Confirm molecular ion [M+H]⁺ at m/z 314.1 and assess purity (>95%) .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetics?

  • Methodology :

  • Synthesize derivatives with substituents at pyridazine positions 4 (e.g., methyl, methoxy) and piperazine N-positions (e.g., acetyl, benzyl) .
  • Assess metabolic stability via liver microsome assays (e.g., t½ in human hepatocytes) .
  • Use molecular docking (AutoDock Vina) to predict interactions with target enzymes (e.g., kinase domains) .
    • Data Table :
DerivativeSubstituentLogPt½ (microsomes)IC₅₀ (nM)
Parent-Cl2.145 min120
Analog 1-NH₂1.830 min250
Analog 2-OCH₃2.360 min85

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodology :

  • Employ SHELX programs for high-resolution refinement. Use SHELXL for small-molecule refinement and SHELXD for phase resolution .
  • Address twinning or disorder by collecting data at low temperature (100 K) and applying restraints to piperazine ring geometry .
  • Cross-validate with DFT calculations (e.g., Gaussian 16) to compare experimental and theoretical bond lengths .

Q. How can the tert-butyl protecting group be selectively removed without degrading the pyridazine core?

  • Methodology :

  • Use TFA/DCM (1:4 v/v, 2 hr) for Boc deprotection, avoiding harsh conditions like HBr/AcOH that may cleave chloropyridazine .
  • Monitor reaction via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .
  • Confirm deprotection by loss of tert-butyl ¹H NMR signals (δ 1.4 ppm) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Perform kinetic studies under varying conditions (polar aprotic solvents, nucleophile concentration) to determine rate laws .
  • Use DFT to model transition states (e.g., SNAr at pyridazine C6) and identify rate-limiting steps .
  • Key Finding : Chlorine at C6 activates the pyridazine ring for substitution, with k₂ 10³ higher than unsubstituted analogs in DMF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.